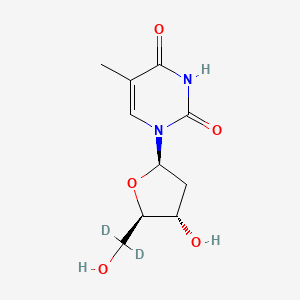

Thymidine-5',5''-D2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thymidine-5’,5’‘-D2 is a deuterated analog of thymidine, a nucleoside that plays a crucial role in the structure and function of DNA. Thymidine consists of the pyrimidine base thymine attached to a deoxyribose sugar. The deuterium atoms in Thymidine-5’,5’‘-D2 replace the hydrogen atoms at the 5’ and 5’’ positions, making it a valuable tool in various scientific research applications due to its enhanced stability and unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-5’,5’'-D2 involves the incorporation of deuterium atoms into the thymidine molecule. This can be achieved through several methods, including:

Deuterium Exchange Reactions: Thymidine is exposed to deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.

Chemical Synthesis: Deuterated thymine is synthesized first, followed by its attachment to deoxyribose to form Thymidine-5’,5’'-D2.

Industrial Production Methods: Industrial production of Thymidine-5’,5’'-D2 typically involves large-scale deuterium exchange reactions using deuterium oxide. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: Thymidine-5’,5’'-D2 undergoes various chemical reactions, including:

Oxidation: The deuterated thymidine can be oxidized to form deuterated thymine.

Reduction: Reduction reactions can convert deuterated thymine back to deuterated thymidine.

Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution Reactions: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.

Major Products:

Deuterated Thymine: Formed through oxidation of Thymidine-5’,5’'-D2.

Deuterated Thymidine Derivatives: Formed through substitution reactions with different nucleophiles.

Wissenschaftliche Forschungsanwendungen

Thymidine-5’,5’'-D2 has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in studies of DNA replication, repair, and synthesis due to its enhanced stability and unique labeling properties.

Medicine: Utilized in the development of antiviral and anticancer drugs, particularly in the synthesis of deuterated analogs of therapeutic nucleosides.

Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.

Wirkmechanismus

Thymidine-5’,5’'-D2 exerts its effects by incorporating into DNA during replication and repair processes. The deuterium atoms enhance the stability of the DNA molecule, making it less susceptible to degradation and more suitable for long-term studies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.

Vergleich Mit ähnlichen Verbindungen

Thymidine: The non-deuterated analog of Thymidine-5’,5’'-D2, commonly used in DNA studies.

Deuterated Cytidine: Another deuterated nucleoside used in similar applications.

Deuterated Uridine: Used in RNA studies and similar to Thymidine-5’,5’'-D2 in terms of stability and labeling properties.

Uniqueness: Thymidine-5’,5’‘-D2 is unique due to its specific deuterium labeling at the 5’ and 5’’ positions, which provides enhanced stability and distinct properties compared to other deuterated nucleosides. This makes it particularly valuable in long-term studies and applications requiring high stability.

Biologische Aktivität

Thymidine-5',5''-D2 is a deuterated analog of thymidine, a nucleoside integral to DNA structure and function. The incorporation of deuterium enhances its stability and provides unique properties for research applications, particularly in molecular biology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and applications in scientific research.

Synthesis Methods:

- Deuterium Exchange Reactions: Thymidine is treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.

- Chemical Synthesis: Deuterated thymine is synthesized and subsequently attached to deoxyribose to form this compound.

Chemical Reactions:

this compound can undergo various reactions:

- Oxidation: Converts to deuterated thymine.

- Reduction: Can revert to deuterated thymidine.

- Substitution: Deuterium can be replaced with other functional groups.

This compound integrates into DNA during replication and repair processes. The presence of deuterium increases the stability of the DNA molecule, making it less prone to degradation. This stability is crucial for long-term studies involving DNA synthesis and repair mechanisms. The primary molecular targets include:

- DNA Polymerases: Enzymes that synthesize DNA.

- Repair Pathways: Enzymes involved in correcting DNA damage.

Biological Activity

The biological activity of this compound has been explored in various studies, demonstrating its utility in both in vitro and in vivo experiments.

Table 1: Summary of Biological Activities

Case Studies

-

Antiviral Drug Development:

A study demonstrated that this compound could enhance the efficacy of antiviral drugs by stabilizing the viral DNA during replication. This property was particularly noted in the context of herpesvirus infections, where its incorporation into the viral genome could hinder viral replication processes. -

Cancer Cell Proliferation:

Research involving mammalian epithelial cells showed that this compound effectively inhibited DNA synthesis when competing with natural nucleotides. This competitive inhibition suggests potential applications in cancer therapy, where targeting rapidly dividing cells is crucial.

Applications in Research

This compound has diverse applications across several fields:

- Molecular Biology: Its stable isotopic labeling aids in tracking DNA synthesis and repair mechanisms.

- Pharmaceutical Development: It serves as a precursor for synthesizing deuterated nucleoside analogs, which may exhibit improved pharmacokinetic properties.

- Analytical Chemistry: Used in mass spectrometry and nuclear magnetic resonance (NMR) studies to analyze biomolecular interactions.

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-PQDUBQKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.